molecular formula C17H19Cl2N3 B5252263 2,6-dimethyl-N-(pyridin-3-ylmethyl)quinolin-4-amine;dihydrochloride

2,6-dimethyl-N-(pyridin-3-ylmethyl)quinolin-4-amine;dihydrochloride

Cat. No.: B5252263
M. Wt: 336.3 g/mol
InChI Key: ATMYHWJFSOOFPG-UHFFFAOYSA-N
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Description

2,6-dimethyl-N-(pyridin-3-ylmethyl)quinolin-4-amine;dihydrochloride is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-(pyridin-3-ylmethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylquinoline with pyridin-3-ylmethylamine under specific conditions to form the desired product. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-(pyridin-3-ylmethyl)quinolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2,6-dimethyl-N-(pyridin-3-ylmethyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-(pyridin-3-ylmethyl)quinolin-4-amine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethyl-N-(pyridin-3-ylmethyl)quinolin-4-amine stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2,6-dimethyl-N-(pyridin-3-ylmethyl)quinolin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3.2ClH/c1-12-5-6-16-15(8-12)17(9-13(2)20-16)19-11-14-4-3-7-18-10-14;;/h3-10H,11H2,1-2H3,(H,19,20);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMYHWJFSOOFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NCC3=CN=CC=C3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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